molecular formula C15H13NO2 B14452259 2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine CAS No. 74413-10-8

2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine

Cat. No.: B14452259
CAS No.: 74413-10-8
M. Wt: 239.27 g/mol
InChI Key: KIPWICGIUWEQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine is a heterocyclic compound that features a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine typically involves the cyclization of glycine-derived enamino amides. The reaction conditions often include the use of Boc-deprotection, which facilitates the cyclization process . Another method involves the use of α-amino ynones and three-component reactions of 2,3-diketo esters, amines, and ketones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the high yield and operational simplicity of the synthetic procedures mentioned above suggest that these methods could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted benzoxazine compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo cyclization and form stable ring structures, which can interact with biological molecules . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine is unique due to its specific benzoxazine ring structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

74413-10-8

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-methyl-4-oxido-3-phenyl-2H-1,4-benzoxazin-4-ium

InChI

InChI=1S/C15H13NO2/c1-11-15(12-7-3-2-4-8-12)16(17)13-9-5-6-10-14(13)18-11/h2-11H,1H3

InChI Key

KIPWICGIUWEQPE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=[N+](C2=CC=CC=C2O1)[O-])C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.